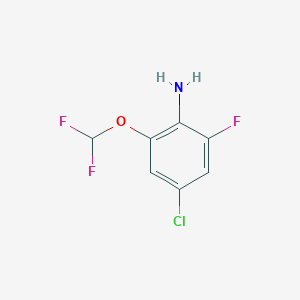
4-Chloro-2-(difluoromethoxy)-6-fluoroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-(difluoromethoxy)-6-fluoroaniline is an organic compound belonging to the class of aromatic amines. It contains a central benzene ring with a chlorine atom at the 4th position, a difluoromethoxy group at the 2nd position, a fluorine atom at the 6th position, and an amine group attached directly to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(difluoromethoxy)-6-fluoroaniline typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Nitration: The starting material, 4-chloro-2-fluoroaniline, is nitrated to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Methoxylation: The difluoromethoxy group is introduced through a nucleophilic substitution reaction using a suitable difluoromethylating agent.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(difluoromethoxy)-6-fluoroaniline undergoes various chemical reactions, including:
Acylation: Reacts with acyl chlorides or anhydrides to form amides.
Alkylation: Reacts with alkyl halides to form secondary or tertiary amines.
Diazotization: Can be converted into diazonium salts under specific conditions.
Common Reagents and Conditions
Acylation: Typically uses acyl chlorides or anhydrides in the presence of a base such as pyridine.
Alkylation: Uses alkyl halides in the presence of a base like sodium hydride.
Diazotization: Involves sodium nitrite and hydrochloric acid at low temperatures.
Major Products
Acylation: Produces amides.
Alkylation: Produces secondary or tertiary amines.
Diazotization: Produces diazonium salts, which can be further used in coupling reactions.
Scientific Research Applications
4-Chloro-2-(difluoromethoxy)-6-fluoroaniline has several scientific research applications:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceuticals due to its ability to form various derivatives.
Materials Science: Employed in the development of advanced materials, including polymers and coatings.
Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(difluoromethoxy)-6-fluoroaniline involves its interaction with specific molecular targets. The presence of the chlorine, fluorine, and difluoromethoxy groups influences its reactivity and binding affinity to various biological targets. These interactions can modulate enzymatic activity, receptor binding, and other cellular processes, making it a valuable compound in drug development .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-nitroaniline: Similar structure but with a nitro group instead of a difluoromethoxy group.
4-Chloro-2-(trifluoromethyl)aniline: Contains a trifluoromethyl group instead of a difluoromethoxy group.
4-Chloro-2-fluoroaniline: Lacks the difluoromethoxy group.
Uniqueness
4-Chloro-2-(difluoromethoxy)-6-fluoroaniline is unique due to the presence of both the difluoromethoxy and fluorine groups, which impart distinct electronic and steric properties. These properties enhance its reactivity and make it suitable for specific applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C7H5ClF3NO |
|---|---|
Molecular Weight |
211.57 g/mol |
IUPAC Name |
4-chloro-2-(difluoromethoxy)-6-fluoroaniline |
InChI |
InChI=1S/C7H5ClF3NO/c8-3-1-4(9)6(12)5(2-3)13-7(10)11/h1-2,7H,12H2 |
InChI Key |
VWUOKFHSDHSMPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1OC(F)F)N)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















